molecular formula C33H44O11 B560742 [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate CAS No. 100303-85-3

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate

Cat. No.: B560742
CAS No.: 100303-85-3
M. Wt: 616.704
InChI Key: DIFHLIBNXISLHL-NIIXWSSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate is a toxic diterpene isolated from the plant Euphorbia helioscopia L. It is one of five new diterpenes identified from this plant, alongside euphohelins B, C, D, and E . This compound has been studied for its unique stereostructure and potential biological activities.

Scientific Research Applications

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[122101,5

    Chemistry: [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate is used as a model compound for studying the synthesis and reactivity of diterpenes.

    Biology: this compound has been investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: this compound is being explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: This compound may have applications in the development of new pesticides and herbicides due to its toxic properties.

Preparation Methods

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate can be synthesized from euphornin, a known toxic diterpene. The conversion involves several steps, including oxidation and rearrangement reactions . The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation from Euphorbia helioscopia L. involves extraction and purification processes .

Chemical Reactions Analysis

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate involves its interaction with cellular targets, leading to cytotoxic effects. The specific molecular targets and pathways involved are not fully understood, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate is similar to other diterpenes isolated from Euphorbia helioscopia L., such as euphohelins B, C, D, and E. These compounds share similar stereostructures and biological activities. this compound is unique in its specific stereochemistry and reactivity .

Properties

CAS No.

100303-85-3

Molecular Formula

C33H44O11

Molecular Weight

616.704

InChI

InChI=1S/C33H44O11/c1-16-15-33-24(25(16)42-30(38)21-12-10-9-11-13-21)29-32(8,44-29)23(40-19(4)35)14-22(39-18(3)34)31(6,7)27(37)26(43-33)17(2)28(33)41-20(5)36/h9-13,16-17,22-29,37H,14-15H2,1-8H3/t16-,17-,22+,23+,24+,25-,26+,27-,28-,29+,32+,33+/m0/s1

InChI Key

DIFHLIBNXISLHL-NIIXWSSRSA-N

SMILES

CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3OC(=O)C)C)O)(C)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-hydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.